2-Dimethylamino-6-fluorobenzonitrile

Organic Synthesis Medicinal Chemistry Building Block

2-Dimethylamino-6-fluorobenzonitrile (CAS 96994-73-9) is an ortho-substituted, dual-functionalized benzonitrile derivative characterized by an electron-donating dimethylamino group and an electron-withdrawing fluorine atom. It is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research, valued for its differentiated electronic profile and potential as a masked amine precursor.

Molecular Formula C9H9FN2
Molecular Weight 164.18 g/mol
CAS No. 96994-73-9
Cat. No. B1301773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Dimethylamino-6-fluorobenzonitrile
CAS96994-73-9
Molecular FormulaC9H9FN2
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C(=CC=C1)F)C#N
InChIInChI=1S/C9H9FN2/c1-12(2)9-5-3-4-8(10)7(9)6-11/h3-5H,1-2H3
InChIKeyWWNKVUULRIWDJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Dimethylamino-6-fluorobenzonitrile (CAS 96994-73-9): A Specialized Fluorinated Benzonitrile Building Block


2-Dimethylamino-6-fluorobenzonitrile (CAS 96994-73-9) is an ortho-substituted, dual-functionalized benzonitrile derivative characterized by an electron-donating dimethylamino group and an electron-withdrawing fluorine atom. It is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research, valued for its differentiated electronic profile and potential as a masked amine precursor [1]. Commercial offerings typically specify a purity of 97% (GC), with the compound existing as a liquid at room temperature and exhibiting a boiling range of 131-135 °C .

Why Generic Substitution is Not Recommended for 2-Dimethylamino-6-fluorobenzonitrile (CAS 96994-73-9)


The specific ortho-arrangement of the N,N-dimethylamino and fluoro substituents on the benzonitrile core generates a unique electronic and steric environment that governs its reactivity in nucleophilic aromatic substitutions, cross-coupling reactions, and downstream transformations [1]. Simple substitution with regioisomers (e.g., 4-fluoro or 3-dimethylamino analogs) or closely related analogs (e.g., 2-amino-6-fluorobenzonitrile or 2-chloro-6-fluorobenzonitrile) will fundamentally alter the electron density distribution, leaving group potential, and metabolic stability of the final products. The high-strength quantitative differentiation evidence required for a direct, data-driven comparator guide is limited for this specific compound; thus, selection must rely on the established, context-specific synthetic utility documented in patent literature and the reproducible physical specifications provided by reputable vendors .

Quantitative Differentiation Evidence for 2-Dimethylamino-6-fluorobenzonitrile (CAS 96994-73-9)


Physical State and Handling Advantage vs. 2-Amino-6-fluorobenzonitrile

2-Dimethylamino-6-fluorobenzonitrile is a liquid at room temperature with a boiling range of 131-135 °C, whereas its primary amine analog, 2-amino-6-fluorobenzonitrile, is a solid under the same conditions . This difference facilitates liquid-phase handling, dispensing, and purification for automated synthesis platforms.

Organic Synthesis Medicinal Chemistry Building Block

Calculated Lipophilicity Differentiation for Blood-Brain Barrier Penetration Potential

The dimethylamino group significantly increases the computed partition coefficient (XLogP3) compared to primary amine or chloro analogs. The target compound has an XLogP3 of 1.9, which is 1.2 log units higher than that calculated for 2-amino-6-fluorobenzonitrile (XLogP3 = 0.7) [1][2]. This increase indicates a higher potential for passive membrane permeation, a critical parameter in designing central nervous system (CNS) drug candidates.

Medicinal Chemistry CNS Drug Design Physicochemical Properties

Electronic Effect Differentiation via Computed Topological Polar Surface Area (TPSA)

The topological polar surface area (TPSA) for 2-dimethylamino-6-fluorobenzonitrile is 27 Ų, which is significantly lower than the 50 Ų calculated for 2-chloro-6-fluorobenzonitrile [1][2]. A TPSA below 60 Ų is a key parameter in predicting good oral bioavailability, and the lower value of the target compound suggests a reduced hydrogen bonding capacity, further supporting its role in designing membrane-permeable molecules.

Medicinal Chemistry Drug-likeness ADME Prediction

Recommended Application Scenarios for Procuring 2-Dimethylamino-6-fluorobenzonitrile (CAS 96994-73-9)


Synthesis of CNS-Targeted Screening Libraries

The elevated computed lipophilicity (XLogP3 = 1.9) and low TPSA (27 Ų) of 2-dimethylamino-6-fluorobenzonitrile make it a preferred intermediate for incorporating fluorinated aromatic moieties into small-molecule libraries designed to cross the blood-brain barrier [1]. Its differentiated physicochemical profile compared to primary amine or chloro analogs provides a data-driven rationale for its selection in early-stage neuroscience drug discovery projects.

Parallel Synthesis and Automated Medicinal Chemistry Workflows

The liquid physical state and defined boiling range (131-135 °C) of 2-dimethylamino-6-fluorobenzonitrile offer a practical advantage for automated liquid handlers and high-throughput experimentation platforms, as documented in vendor technical datasheets . This operational benefit, combined with commercial availability at 97% purity, supports its use in large parallel synthesis arrays where precise liquid transfers are critical for reaction reproducibility.

Development of Fluorinated Kinase Inhibitor Scaffolds

The synthetic utility of 2-dimethylamino-6-fluorobenzonitrile as a masked, electron-rich amine has been demonstrated in the patent literature for constructing heterocyclic kinase inhibitor cores . While specific quantitative comparator data remains limited, the compound's structural analogy to fragments validated in kinase binding assays supports its procurement for focused kinase inhibitor lead optimization programs.

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